molecular formula C23H36N2O4 B1144569 N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide CAS No. 1092472-70-2

N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide

Numéro de catalogue B1144569
Numéro CAS: 1092472-70-2
Poids moléculaire: 404.5 g/mol
Clé InChI: FJZZPCZKBUKGGU-CVDCTZTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide is a useful research compound. Its molecular formula is C23H36N2O4 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial and Biofilm Inhibition

Research by Abbasi et al. (2020) introduced new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, demonstrating suitable inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, along with mild cytotoxicity Abbasi et al., 2020.

Enzyme Inhibition for Therapeutic Applications

Abbasi et al. (2019) synthesized a series of compounds that showed moderate inhibitory potential against acetylcholinesterase, suggesting possible therapeutic applications for Alzheimer's disease and Type-2 Diabetes Abbasi et al., 2019.

Lipoxygenase Inhibition and Anti-inflammatory Potential

A study by Abbasi et al. (2017) synthesized sulfonamides bearing a 1,4-benzodioxin ring, showing significant antibacterial potential and lipoxygenase inhibition, indicating possible therapeutic agents for inflammatory ailments Abbasi et al., 2017.

Luminescent Properties for White Light Emission

Lu et al. (2017) explored the luminescent properties of benzothiazole derivatives, including compounds structurally related to 1,4-benzodioxin, for application in white light emission, highlighting a method for producing white-light-emitting devices Lu et al., 2017.

Antibacterial Agents and Moderate Enzyme Inhibitors

Abbasi et al. (2017) also reported on the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, which showed potent antibacterial activity and moderate enzyme inhibitory potential Abbasi et al., 2017.

Mécanisme D'action

The mechanism of action of a compound depends on its biological target. Without specific information on what this compound is intended to interact with, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should always be followed when handling chemical substances .

Orientations Futures

The future research directions would depend on the intended use or biological activity of this compound. It could involve studying its biological activity, optimizing its synthesis, or modifying its structure to improve its properties .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide involves the reaction of two starting materials, 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid and N-(2-bromoethyl)octanamide, followed by a series of chemical transformations to obtain the final product.", "Starting Materials": ["2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid", "N-(2-bromoethyl)octanamide"], "Reaction": ["Step 1: Conversion of 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid to its methyl ester using methanol and sulfuric acid as a catalyst.", "Step 2: Reduction of the methyl ester to the corresponding alcohol using lithium aluminum hydride.", "Step 3: Protection of the alcohol group using tert-butyldimethylsilyl chloride and imidazole.", "Step 4: Conversion of the carboxylic acid group to its corresponding acid chloride using thionyl chloride.", "Step 5: Reaction of the acid chloride with N-(2-bromoethyl)octanamide in the presence of triethylamine to obtain the intermediate N-(2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl)octanamide.", "Step 6: Reduction of the nitro group of the intermediate using palladium on carbon and hydrogen gas.", "Step 7: Deprotection of the silyl group using tetra-n-butylammonium fluoride.", "Step 8: N-alkylation of the intermediate with pyrrolidine and iodomethane to obtain the final product, N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide."] }

Numéro CAS

1092472-70-2

Formule moléculaire

C23H36N2O4

Poids moléculaire

404.5 g/mol

Nom IUPAC

N-[(1S,2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide

InChI

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m0/s1

Clé InChI

FJZZPCZKBUKGGU-CVDCTZTESA-N

SMILES isomérique

CCCCCCCC(=O)N[C@@H](CN1CCCC1)[C@H](C2=CC3=C(C=C2)OCCO3)O

SMILES canonique

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.